Amorolfine's Mechanism of Action on Ergosterol Biosynthesis: A Technical Guide
Amorolfine's Mechanism of Action on Ergosterol Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amorolfine (B1665469) is a morpholine (B109124) antifungal agent that exhibits a potent inhibitory effect on the ergosterol (B1671047) biosynthesis pathway in fungi. This in-depth technical guide elucidates the core mechanism of action of amorolfine, focusing on its molecular targets and the resultant impact on fungal cell viability. The document provides a comprehensive overview of the key enzymes inhibited by amorolfine, quantitative data on its antifungal activity, detailed experimental protocols for assessing its effects, and visual representations of the relevant biological pathways and experimental workflows.
Introduction
Ergosterol is an essential sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The ergosterol biosynthesis pathway, therefore, represents a prime target for antifungal drug development. Amorolfine is a topical antifungal that effectively disrupts this pathway, leading to fungal cell death.[1][2][3]
Molecular Mechanism of Action
Amorolfine's primary mechanism of action involves the inhibition of two key enzymes in the late stages of the ergosterol biosynthesis pathway: Δ14-reductase (ERG24) and Δ7-Δ8-isomerase (ERG2) .[1][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17]
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Inhibition of Δ14-reductase: This enzyme is responsible for the reduction of the C14-C15 double bond in sterol precursors. Inhibition by amorolfine leads to the accumulation of sterols with this double bond, most notably ignosterol and other 14-methylated sterols.[4][5][6][7][8][9][10][11][12][13][18]
-
Inhibition of Δ7-Δ8-isomerase: This enzyme catalyzes the isomerization of the double bond from the C8-C9 position to the C7-C8 position in the sterol B-ring. Inhibition of this step further disrupts the formation of mature ergosterol.[1][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17]
This dual inhibition results in a significant depletion of ergosterol in the fungal cell membrane and a corresponding accumulation of aberrant, non-functional sterols like ignosterol .[4][5][6][7][8][9][10][11][12][13] The altered sterol composition disrupts the physical properties of the cell membrane, leading to increased permeability, impaired function of membrane-bound proteins, and ultimately, fungal cell death.[2][6] Some studies have also noted a thickening of the fungal cell wall and the appearance of chitin (B13524) deposits as a secondary effect of amorolfine treatment.[6][8][13]
Signaling Pathway Diagram
Caption: Inhibition of Ergosterol Biosynthesis by Amorolfine.
Quantitative Data
The antifungal activity of amorolfine has been quantified against a range of fungal species. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values for amorolfine hydrochloride against clinical isolates of Aspergillus and Candida species.[18]
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MFC Range (µg/mL) |
| Aspergillus fumigatus | 6 | 16 - 32 | >32 |
| Aspergillus flavus | 6 | 16 - 32 | >32 |
| Aspergillus niger | 6 | 8 - 16 | >32 |
| Aspergillus terreus | 6 | 16 - 32 | >32 |
| Candida albicans | 7 | 4 - 16 | >32 |
| Candida glabrata | 7 | 8 - 16 | >32 |
| Candida krusei | 6 | 8 - 16 | >32 |
| Candida tropicalis | 6 | 4 - 8 | >32 |
Data adapted from a study by Krauß et al. (2021).[18] MIC ranges represent the MIC90 values for Aspergillus isolates and MIC80 values for Candida isolates. MFC ranges represent the MFCs determined for selected isolates of each species.
Experimental Protocols
This section details the methodologies for key experiments to investigate the mechanism of action of amorolfine.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method, following general guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of amorolfine that inhibits the visible growth of a fungal isolate.
Materials:
-
Fungal isolates
-
Amorolfine hydrochloride stock solution (in DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline or water
-
0.5 McFarland standard
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolates on an appropriate agar (B569324) medium.
-
Prepare a standardized inoculum suspension in sterile saline or water, adjusting the turbidity to match a 0.5 McFarland standard.
-
Further dilute the inoculum in RPMI-1640 medium to the desired final concentration (e.g., 0.5-2.5 x 10³ cells/mL).
-
-
Drug Dilution Series:
-
Prepare a serial two-fold dilution of amorolfine in RPMI-1640 medium in the 96-well plate. The concentration range should be sufficient to determine the MIC.
-
Include a drug-free well (growth control) and an uninoculated well (sterility control).
-
-
Inoculation:
-
Add the prepared fungal inoculum to each well containing the drug dilutions and the growth control well.
-
-
Incubation:
-
Incubate the microtiter plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of amorolfine that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control. Growth can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.
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Analysis of Fungal Sterol Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify the changes in sterol composition in fungal cells following treatment with amorolfine.
Materials:
-
Fungal culture treated with a sub-inhibitory concentration of amorolfine and an untreated control culture.
-
25% alcoholic potassium hydroxide (B78521) solution (w/v)
-
n-Heptane or petroleum ether
-
Sterile distilled water
-
Vortex mixer
-
Water bath or heating block (80-85°C)
-
Centrifuge
-
Gas chromatograph-mass spectrometer (GC-MS) with a suitable capillary column (e.g., HP-5ms).
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) for derivatization (optional but recommended).
Procedure:
-
Fungal Cell Culture and Treatment:
-
Grow the fungal strain in a suitable liquid medium (e.g., Sabouraud dextrose broth or yeast-peptone-dextrose broth) to mid-logarithmic phase.
-
Expose the culture to a predetermined sub-inhibitory concentration of amorolfine for a specified period (e.g., 24 hours). An untreated culture should be run in parallel as a control.
-
-
Saponification and Sterol Extraction:
-
Harvest the fungal cells by centrifugation or filtration and wash with sterile water.
-
Determine the dry weight of the fungal pellet.
-
Add 3 mL of 25% alcoholic KOH to the cell pellet and vortex for 1 minute.
-
Incubate the mixture in an 85°C water bath for 1 hour to saponify the lipids.[19]
-
Allow the mixture to cool to room temperature.
-
Add 1 mL of sterile distilled water and 3 mL of n-heptane (or petroleum ether) and vortex vigorously for 3 minutes to extract the non-saponifiable lipids (sterols).[19]
-
Centrifuge to separate the phases and carefully collect the upper organic layer containing the sterols.
-
Repeat the extraction of the aqueous phase with n-heptane to maximize sterol recovery.
-
Pool the organic extracts and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization (Optional):
-
To improve the volatility and chromatographic properties of the sterols, they can be derivatized to their trimethylsilyl (B98337) (TMS) ethers.
-
Re-dissolve the dried sterol extract in a small volume of a suitable solvent (e.g., pyridine) and add the silylating agent.
-
Heat the mixture at 60-70°C for 30 minutes.
-
Evaporate the solvent and derivatizing agent under nitrogen and re-dissolve the derivatized sterols in hexane (B92381) for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject the sample into the GC-MS system.
-
Use a temperature program that allows for the separation of different sterols (e.g., initial temperature of 180°C, ramp to 280°C at 5°C/min, and hold for 15 minutes).
-
Identify the sterols based on their retention times and mass fragmentation patterns by comparison to authentic standards and mass spectral libraries.
-
Quantify the relative amounts of ergosterol, ignosterol, and other sterol intermediates by integrating the peak areas.
-
In Vitro Enzyme Inhibition Assay (Generalized Protocol)
Note: Detailed, publicly available protocols for the specific inhibition of isolated fungal Δ14-reductase and Δ7-Δ8-isomerase by amorolfine are scarce. The following is a generalized protocol based on methodologies used for other ergosterol biosynthesis enzymes.
Objective: To determine the inhibitory activity (e.g., IC50) of amorolfine on Δ14-reductase and Δ7-Δ8-isomerase in a cell-free system.
Materials:
-
Fungal strain for microsome preparation (e.g., Saccharomyces cerevisiae or a relevant pathogenic fungus).
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.3 M sucrose, and protease inhibitors).
-
Ultracentrifuge.
-
Radiolabeled substrate (e.g., [³H]-lanosterol for a coupled assay or a specific radiolabeled Δ14-sterol for the reductase assay).
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
Amorolfine stock solution in a suitable solvent (e.g., DMSO).
-
Scintillation cocktail and counter.
-
Thin-layer chromatography (TLC) plates and developing solvents.
Procedure:
-
Preparation of Fungal Microsomes:
-
Grow a large culture of the fungal strain to the desired growth phase.
-
Harvest the cells and wash them with lysis buffer.
-
Disrupt the cells using mechanical methods (e.g., glass bead homogenization or a French press).
-
Centrifuge the cell lysate at a low speed (e.g., 10,000 x g) to remove cell debris and mitochondria.
-
Subject the resulting supernatant to ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction, which is enriched in the enzymes of the ergosterol pathway.
-
Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
-
-
Enzyme Assay:
-
In a reaction tube, combine the microsomal preparation, NADPH regenerating system, and buffer.
-
Add varying concentrations of amorolfine (or the vehicle control, DMSO).
-
Pre-incubate the mixture for a short period (e.g., 10 minutes) at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding the radiolabeled substrate.
-
Incubate for a defined period during which the reaction is linear.
-
Stop the reaction by adding a strong base (e.g., KOH in methanol) for saponification.
-
-
Analysis of Products:
-
Extract the sterols from the reaction mixture as described in the GC-MS protocol.
-
Separate the substrate and product(s) using TLC.
-
Visualize the radiolabeled spots using a phosphorimager or by scraping the corresponding silica (B1680970) sections and quantifying the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of substrate converted to product at each amorolfine concentration.
-
Determine the IC50 value, which is the concentration of amorolfine that causes 50% inhibition of enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Experimental Workflow Diagram
Caption: Experimental Workflow for Investigating Amorolfine's Effects.
Conclusion
Amorolfine's antifungal efficacy is rooted in its specific and dual inhibition of Δ14-reductase and Δ7-Δ8-isomerase within the fungal ergosterol biosynthesis pathway. This leads to a cascade of events, including the depletion of ergosterol and the accumulation of the non-functional sterol, ignosterol, which ultimately compromises the integrity and function of the fungal cell membrane, resulting in cell death. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the nuanced molecular interactions of amorolfine and to screen for novel antifungal agents with similar mechanisms of action. The provided quantitative data underscores the potent activity of amorolfine against a range of clinically relevant fungi. This comprehensive understanding of amorolfine's mechanism of action is vital for its effective clinical application and for the development of next-generation antifungal therapies.
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